molecular formula C9H8N2O2 B1646917 6-amino-1H-indole-7-carboxylic acid

6-amino-1H-indole-7-carboxylic acid

Cat. No. B1646917
M. Wt: 176.17 g/mol
InChI Key: WHNUORSGIAOSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658801B2

Procedure details

To a solution of 85.2 mg (0.45 mmol) of 6-amino-1H-indole-7-carboxylic acid methyl ester in 4 mL of dioxane and 1 mL of methanol, is added 0.45 mL (0.9 mmol) of an aqueous solution of NaOH 2N. The mixture is stirred over the night at 60° C. A new addition of 0.22 mL (0.45 mmol) of an aqueous solution of NaOH 2N is made and the mixture is stirred again 6 h at 60° C. and then cooled to ambient temperature. After evaporation of all the solvents, a crude yellowish residue is obtained and used directly in the next step; 1H-NMR (MeOD4, 400 MHz): 7.51 (m, 1H), 7.05 (d, 1H), 6.55 (d, 1H), 6.33 (m, 1H) ppm.
Quantity
85.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([NH2:14])=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][CH:11]=[CH:10]2)=[O:4].[OH-].[Na+]>O1CCOCC1.CO>[NH2:14][C:6]1[C:5]([C:3]([OH:4])=[O:2])=[C:13]2[C:9]([CH:10]=[CH:11][NH:12]2)=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
85.2 mg
Type
reactant
Smiles
COC(=O)C=1C(=CC=C2C=CNC12)N
Name
aqueous solution
Quantity
0.45 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0.22 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred over the night at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred again 6 h at 60° C.
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
After evaporation of all the solvents
CUSTOM
Type
CUSTOM
Details
a crude yellowish residue is obtained

Outcomes

Product
Name
Type
Smiles
NC1=CC=C2C=CNC2=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.